molecular formula C37H45F7N10O10 B1599397 Nemifitide ditriflutate CAS No. 204992-09-6

Nemifitide ditriflutate

Cat. No.: B1599397
CAS No.: 204992-09-6
M. Wt: 922.8 g/mol
InChI Key: QXCFOJXOLMOPRK-QOXNQHIRSA-N
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Description

Nemifitide ditriflutate: is a synthetic peptide compound developed by Tetragenex Pharmaceuticals, Inc. It functions as a serotonin transporter (SERT) inhibitor and a 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. This compound has been primarily investigated for its potential in treating major depressive disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nemifitide ditriflutate involves the assembly of its peptide backbone through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

    Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial-scale production of this compound would follow similar principles but with optimizations for scale, yield, and purity. This might involve automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product formulation.

Chemical Reactions Analysis

Types of Reactions: Nemifitide ditriflutate can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of amino acid side chains, particularly methionine and cysteine residues.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions involving side chains of amino acids like lysine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products: The major products of these reactions would depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine would yield methionine sulfoxide.

Scientific Research Applications

Chemistry: Nemifitide ditriflutate is used in research to study peptide synthesis techniques and the development of peptide-based therapeutics.

Biology: In biological research, it serves as a tool to investigate the role of serotonin receptors and transporters in various physiological and pathological processes.

Medicine: The primary medical application of this compound has been in the treatment of major depressive disorder. Clinical trials have explored its efficacy and safety profile .

Industry: In the pharmaceutical industry, this compound is a candidate for developing new antidepressant therapies, particularly for treatment-resistant depression .

Mechanism of Action

Nemifitide ditriflutate exerts its effects by antagonizing the 5-HT2A receptor and inhibiting the serotonin transporter (SERT). This dual action increases serotonin levels in the synaptic cleft and modulates serotonin receptor activity, which is believed to contribute to its antidepressant effects . The exact molecular pathways involved are still under investigation, but it likely influences various downstream signaling cascades related to mood regulation.

Comparison with Similar Compounds

    Melanocyte-inhibiting factor (MIF-1): A peptide with a similar structure and antidepressant effects.

    Sertraline: A selective serotonin reuptake inhibitor (SSRI) used to treat depression.

    Risperidone: An atypical antipsychotic that also acts on serotonin receptors.

Uniqueness: Nemifitide ditriflutate is unique due to its dual mechanism of action as both a SERT inhibitor and a 5-HT2A receptor antagonist. This combination is not commonly found in other antidepressants, which typically target only one of these pathways .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);2*(H,6,7)/t21-,23+,25+,26+,27+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCFOJXOLMOPRK-QOXNQHIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45F7N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204992-09-6
Record name Nemifitide ditriflutate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204992096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEMIFITIDE DITRIFLUTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27454M5E8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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